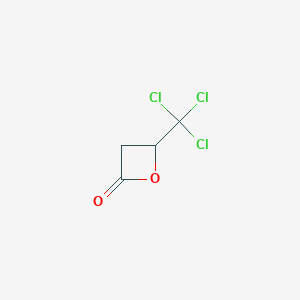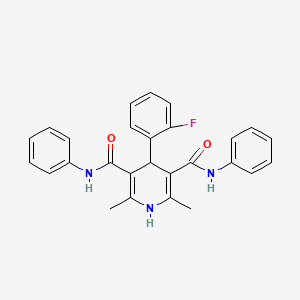
4-(Trichloromethyl)-2-oxetanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trichloromethyl)-2-oxetanone is an organic compound characterized by the presence of a trichloromethyl group attached to an oxetanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with suitable reagents under controlled conditions. One common method is the cyclization of trichloromethyl ketones with ethylene oxide in the presence of a base, such as potassium carbonate, to form the oxetanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted oxetanones.
Substitution: Various substituted oxetanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets, leading to various biochemical effects. The trichloromethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components. These interactions can modulate enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Similar in having a halogenated methyl group attached to a heterocyclic ring.
Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring.
Uniqueness
4-(Trichloromethyl)-2-oxetanone is unique due to its oxetanone ring structure, which imparts distinct chemical reactivity and potential applications compared to other trichloromethyl-containing compounds. The presence of the oxetanone ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5895-35-2 |
|---|---|
Molekularformel |
C4H3Cl3O2 |
Molekulargewicht |
189.42 g/mol |
IUPAC-Name |
4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2 |
InChI-Schlüssel |
CPNBMBBRKINRNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)


![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)
![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)



methylidene]benzenesulfonamide](/img/structure/B11994264.png)
